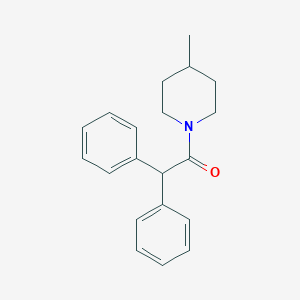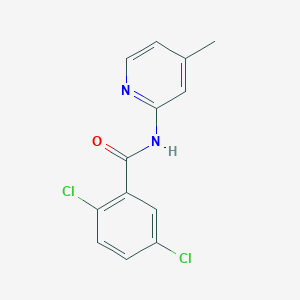![molecular formula C17H17ClFNO B239710 N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine](/img/structure/B239710.png)
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine, also known as FCPR03, is a selective serotonin reuptake inhibitor (SSRI) that is being studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for its ability to improve symptoms of depression and anxiety.
Mécanisme D'action
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood and anxiety. By increasing the availability of serotonin in the brain, N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine may help to improve symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine has been shown to increase serotonin levels in the brain, which can lead to a variety of biochemical and physiological effects. These effects may include improvements in mood, reductions in anxiety, and changes in appetite and sleep patterns.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine is its selectivity for serotonin reuptake inhibition, which may reduce the risk of side effects compared to other SSRIs. However, like all drugs, N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine has limitations and potential risks associated with its use. In lab experiments, it is important to carefully monitor the effects of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine and consider potential risks and limitations before using it in clinical trials.
Orientations Futures
There are several potential future directions for research on N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine. One area of interest is the development of more selective and potent SSRIs based on the structure of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine. Additionally, further studies are needed to determine the safety and efficacy of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine in humans, and to explore its potential therapeutic applications for other psychiatric disorders. Finally, researchers may investigate the use of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine in combination with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine involves several steps, including the reaction of 5-chloro-2-nitrobenzyl alcohol with 2-fluorobenzyl bromide to form 5-chloro-2-[(2-fluorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with cyclopropylamine and treated with hydrochloric acid to yield N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine.
Applications De Recherche Scientifique
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine has been the subject of several preclinical studies for its potential therapeutic applications. In animal models, N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine has been shown to improve symptoms of depression and anxiety, and may also have potential as a treatment for other psychiatric disorders.
Propriétés
Nom du produit |
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine |
|---|---|
Formule moléculaire |
C17H17ClFNO |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C17H17ClFNO/c18-14-5-8-17(13(9-14)10-20-15-6-7-15)21-11-12-3-1-2-4-16(12)19/h1-5,8-9,15,20H,6-7,10-11H2 |
Clé InChI |
UHLPUTYVVHGMKV-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
SMILES canonique |
C1CC1NCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)


![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)





![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
